molecular formula C17H11NO2 B1225257 5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile CAS No. 50691-09-3

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile

Cat. No. B1225257
CAS RN: 50691-09-3
M. Wt: 261.27 g/mol
InChI Key: TTZMUQGRABVCDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile" often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Ignatovich et al. (2015) prepared derivatives by the condensation of silicon- and germanium-containing furyl(thienyl)-2-carbaldehydes with specific carbonitriles using piperidine acetate as a catalyst, highlighting the versatility of synthetic approaches for such compounds (Ignatovich et al., 2015).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as NMR spectroscopy, GC-MS, and X-ray diffractometry. The study by Ignatovich et al. (2015) on the structure of related carbonitriles using X-ray diffractometry provides insight into the arrangement of atoms and the stereochemistry of such molecules, essential for understanding their chemical behavior (Ignatovich et al., 2015).

Chemical Reactions and Properties

Compounds like "5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile" undergo various chemical reactions, including nitric oxide release under specific conditions, as seen in the study by Medana et al. (1994), which discusses the reaction of a structurally related furoxancarbonitrile with thiols (Medana et al., 1994). These reactions are pivotal for exploring the functional applications of these compounds.

Physical Properties Analysis

The physical properties of these compounds, including melting points, boiling points, solubility, and stability, are determined by their molecular structure. The synthesis and characterization studies provide valuable data on these properties, enabling the prediction of their behavior in different environments.

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for their application in material science, medicinal chemistry, and organic synthesis. The studies by Ignatovich et al. (2015) and Medana et al. (1994) contribute to understanding these aspects through detailed investigation of the chemical behavior of related compounds (Ignatovich et al., 2015); (Medana et al., 1994).

Scientific Research Applications

Conversion of Biomass to Valuable Chemicals

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile is a derivative of 5-hydroxymethylfurfural (HMF), a versatile platform chemical produced from plant biomass compounds such as hexose carbohydrates and lignocellulose. HMF and its derivatives, including the specific compound , could significantly contribute to the chemical industry by replacing non-renewable hydrocarbon sources. These compounds are utilized in the synthesis of monomers, polymers, fuels, solvents, pharmaceuticals, and chemicals. The prospects for using HMF derivatives in creating sustainable materials and energy sources are particularly promising, highlighting the potential of biomass as a feedstock for the 21st-century chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Furan Derivatives in Organic Synthesis

The compound exemplifies the broader class of furan derivatives' utility in organic synthesis, serving as building blocks for a variety of fine chemicals. With different functional groups, furan derivatives offer versatile reactivity that can be harnessed in novel synthetic pathways. This makes them valuable for incorporating renewable carbon sources into the synthesis of complex molecules, underlining their importance in developing sustainable chemical processes (Fan, Verrier, Queneau, & Popowycz, 2019).

Development of Pharmaceuticals and Bioactive Molecules

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile falls within the category of furan-based compounds that have shown potential in medicinal chemistry. Furan nuclei are integral to various bioactive molecules, serving as scaffolds for the development of drugs with antimicrobial, anti-inflammatory, anticancer, and antiviral activities. The presence of a furan moiety can significantly influence the biological activity of these compounds, making furan derivatives, including the specific compound mentioned, valuable in drug discovery and pharmaceutical research (Ostrowski, 2022).

properties

IUPAC Name

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO2/c18-10-15-16(11-20-17(15)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZMUQGRABVCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001184401
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-oxo-3-(4-phenylphenyl)-2H-furan-4-carbonitrile

CAS RN

50691-09-3
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50691-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[1,1′-Biphenyl]-4-yl-2,5-dihydro-2-oxo-3-furancarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001184401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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